

Barasertib vs. LDAC: Efficacy and Safety at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Barasertib

CAS No.: 722543-31-9

Cat. No.: S548305

[Get Quote](#)

Outcome Measure	Barasertib (n=48)	Low-Dose Cytarabine (LDAC) (n=26)	Comparative Result
Objective Complete Response Rate (OCRR)	35.4%	11.5%	Significantly higher with Barasertib (Difference: 23.9%; P < .05) [1]
Median Overall Survival	8.2 months	4.5 months	Not statistically significant (HR: 0.88; P = .663) [1]
Common Adverse Events (AEs)	Stomatitis (71%), Febrile Neutropenia (67%) [1]	Stomatitis (15%), Febrile Neutropenia (19%) [1]	Barasertib had a more toxic but manageable profile [1]

Detailed Experimental Data and Context

For a deeper understanding, here are the methodologies and context behind the data.

- Source of Clinical Data:** The primary comparison comes from **Stage I of a Phase 2, open-label, randomized study** [1].

- **Patient Population:** Patients aged ≥ 60 years with AML.
- **Treatment Regimens:**
 - **Barasertib:** 1200 mg administered as a 7-day continuous intravenous infusion every 28 days.
 - **LDAC:** 20 mg administered subcutaneously twice daily for 10 days every 28 days.
- **Primary Endpoint:** Objective Complete Response Rate (OCRR), defined as the rate of complete response (CR) plus CR with incomplete hematologic recovery (CRi).
- **Mechanism of Action (MoA):** The two drugs work through entirely different pathways, which explains their differing efficacy and safety.
 - **Barasertib:** A highly selective **Aurora B kinase inhibitor**. It disrupts cell division (mitosis), leading to the formation of polyploid cells (cells with multiple sets of chromosomes) and ultimately inducing **apoptosis (programmed cell death)** [2] [3].
 - **Low-Dose Cytarabine (LDAC):** A pyrimidine nucleoside analog. It is incorporated into DNA during the **S-phase** of the cell cycle, inhibiting DNA synthesis and also leading to cell death. At low doses, it has also been shown to induce differentiation of leukemic cells in some contexts [4].

The diagram below illustrates the distinct mechanisms of action for each drug.

AML Cell Cycle

Low-Dose Cytarabine (LDAC) Mechanism

LDAC incorporated
into DNAInhibits DNA Synthesis
(S-Phase Specific)Cell Death &/or
Differentiation

Barasertib (Aurora B Inhibitor) Mechanism

Inhibits Aurora B Kinase

Disrupted Mitosis
& Cytokinesis

Polyploidy

Apoptosis

[Click to download full resolution via product page](#)

Preclinical Insights and Research Considerations

- **Synergistic Potential:** Preclinical studies suggest that **Barasertib** and cytarabine can exert a **greater-than-additive cytotoxic effect** on AML cells. The sequence of administration is critical, with the strongest effect observed when **Barasertib** is given **before or concurrently with** cytarabine [2].
- **Resistance Mechanisms:** A significant research consideration is that **Barasertib** is a substrate for drug efflux transporters like **P-glycoprotein (Pgp)** and **Breast Cancer Resistance Protein (BCRP)**, which are often overexpressed in AML. This efflux can reduce the drug's intracellular concentration and efficacy [5].

Current Treatment Landscape and Conclusion

While the Phase 2 data showed **Barasertib**'s promise, the current standard of care for older or unfit AML patients has evolved. **Network meta-analyses of non-intensive therapies conclude that combinations of hypomethylating agents (like azacitidine) with venetoclax (AZA + VEN) are superior in improving overall survival and response rates** and are considered the current standard [6]. Newer targeted agents for specific mutations (e.g., IDH, FLT3) have also been approved [7] [8].

Conclusion for Researchers: The direct comparison shows **Barasertib** has superior response rates to LDAC, but with greater toxicity. Its clinical development has been overshadowed by the rise of more effective and tolerable non-intensive regimens. However, its unique mechanism of action and demonstrated synergy with cytarabine in preclinical models may warrant further investigation in specific contexts or combinations.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Stage I of a phase 2 study assessing the... : Cancer [ovid.com]
2. Aurora B inhibitor and cytarabine exert... barasertib [pmc.ncbi.nlm.nih.gov]
3. Identification of a novel Aurora B inhibitor using the AI ... [sciencedirect.com]
4. Bone marrow stromal cells reduce low-dose cytarabine ... [frontiersin.org]
5. P-glycoprotein and breast cancer resistance protein in acute ... myeloid [bmccancer.biomedcentral.com]
6. a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
7. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk ... [pmc.ncbi.nlm.nih.gov]
8. Acute myeloid leukemia management and research in 2025 [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Barasertib vs. LDAC: Efficacy and Safety at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548305#barasertib-versus->

low-dose-cytarabine-elderly-aml]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com